(2R)-1,1-Difluorobutan-2-amine;hydrochloride

Description

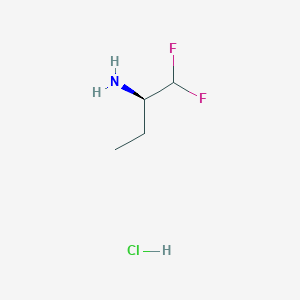

(2R)-1,1-Difluorobutan-2-amine hydrochloride is a chiral primary amine featuring a butane backbone with two fluorine atoms at the 1-position and a hydrochloride salt. Fluorination enhances lipophilicity and metabolic stability, making it a candidate for drug development, particularly in central nervous system (CNS) or enzyme-targeting therapies. Its hydrochloride salt improves solubility in polar solvents, facilitating formulation for biological studies .

Properties

IUPAC Name |

(2R)-1,1-difluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBUHXKNAHKAPX-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-Difluorobutan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of butan-2-amine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1-Difluorobutan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield butan-2-one derivatives, while reduction can produce butan-2-amine derivatives.

Scientific Research Applications

Antiviral Agents

One of the prominent applications of (2R)-1,1-difluorobutan-2-amine;hydrochloride is in the development of antiviral agents, particularly for treating HIV. A patent describes a composition that includes this compound as a key ingredient in formulations aimed at inhibiting HIV replication. The compound is utilized in therapeutic strategies where it acts as a component of a broader treatment regimen for HIV infections .

CDK2 Inhibitors

This compound has also been investigated for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is crucial in cell cycle regulation, and its inhibition can lead to therapeutic benefits in cancer treatment. Research has demonstrated that derivatives of (2R)-1,1-difluorobutan-2-amine can effectively inhibit CDK2 activity, suggesting potential applications in oncology .

Chemical Characteristics

The compound exhibits unique chemical properties that make it suitable for various biological applications:

- Molecular Formula : C₄H₈ClF₂N

- Molecular Weight : 139.56 g/mol

- Boiling Point : Not specified

Organic Buffer in Biochemistry

This compound serves as an organic buffer in biological and biochemical applications. Its buffering capacity is valuable in maintaining pH levels during enzymatic reactions or cell culture processes, which is critical for optimal biological activity .

Potential Neurological Applications

Emerging research suggests that compounds similar to (2R)-1,1-difluorobutan-2-amine may have neuroprotective effects or could be developed into therapeutics for neurological disorders. Studies are ongoing to explore these potential benefits further.

Case Studies

Mechanism of Action

The mechanism of action of (2R)-1,1-Difluorobutan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and activity. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous fluorinated amines and hydrochlorides, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Observations:

Fluorination Patterns :

- The 1,1-difluoro group in the target compound provides moderate electronegativity and steric bulk compared to trifluoromethyl () or aromatic fluorination (). This balance may optimize membrane permeability and target engagement .

- Trifluorinated analogs (e.g., ) exhibit stronger electron-withdrawing effects, reducing amine basicity and altering solubility .

Backbone and Chirality :

- The butane chain offers flexibility, contrasting with cyclopropane/cyclobutane analogs (), which impose conformational rigidity for selective receptor binding .

- The (2R) configuration is distinct from (1R,2R) cyclopropane derivatives (), suggesting divergent stereochemical requirements for biological activity .

Pharmacological Potential: Cyclopropane-containing amines () are prioritized in antiviral research due to their ability to mimic transition states in enzymatic reactions . Aromatic analogs () are more common in antidepressants, leveraging π-π interactions with serotonin transporters .

Table 2: Physicochemical Properties

| Property | (2R)-1,1-Difluorobutan-2-amine Hydrochloride | (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride | (2S)-1,1,1-Trifluorobutan-2-amine Hydrochloride |

|---|---|---|---|

| Water Solubility | High (due to HCl salt) | Moderate | High |

| logP (Predicted) | 1.2–1.5 | 1.8–2.1 | 0.9–1.3 |

| pKa (Amine) | ~8.5 (weaker base vs. non-fluorinated amines) | ~7.9 | ~7.2 |

Biological Activity

(2R)-1,1-Difluorobutan-2-amine; hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C4H9ClF2N

- Molecular Weight : 139.57 g/mol

- IUPAC Name : (2R)-1,1-Difluorobutan-2-amine hydrochloride

The biological activity of (2R)-1,1-Difluorobutan-2-amine; hydrochloride is primarily attributed to its ability to interact with various biological targets. Studies indicate that it may act as a modulator of neurotransmitter systems, particularly affecting the levels of norepinephrine and serotonin in the brain. This modulation can lead to significant effects on mood and anxiety levels.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antidepressant Activity : Animal models have shown that (2R)-1,1-Difluorobutan-2-amine exhibits antidepressant-like effects, potentially through the inhibition of monoamine oxidase (MAO) activity, which increases the availability of neurotransmitters such as serotonin and norepinephrine.

- Anxiolytic Effects : The compound has also been observed to reduce anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.

- Neuroprotective Properties : Preliminary studies indicate that (2R)-1,1-Difluorobutan-2-amine may provide neuroprotective effects against oxidative stress-induced neuronal damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of (2R)-1,1-Difluorobutan-2-amine; hydrochloride:

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of various fluorinated amines. The results indicated that (2R)-1,1-Difluorobutan-2-amine significantly reduced immobility time in the forced swim test compared to control groups, suggesting robust antidepressant effects .

Study 2: Anxiolytic Activity

In another investigation published in European Neuropsychopharmacology, researchers assessed the anxiolytic properties in mice. The administration of (2R)-1,1-Difluorobutan-2-amine resulted in a marked decrease in anxiety-like behavior as measured by the elevated plus maze test .

Study 3: Neuroprotection

A recent study in Neuroscience Letters explored the neuroprotective effects against oxidative stress. Results showed that treatment with (2R)-1,1-Difluorobutan-2-amine significantly attenuated neuronal cell death induced by hydrogen peroxide exposure .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the enantioselective synthesis of (2R)-1,1-Difluorobutan-2-amine hydrochloride?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control the stereochemistry at the C2 position. For example, asymmetric cyclopropane formation via Friedel-Crafts acylation or enantiospecific carbonyl reduction can be employed, as seen in structurally similar difluoroamine hydrochlorides . Purification steps should include chiral chromatography (e.g., using a Chiralpak® column) or crystallization with a chiral resolving agent (e.g., D-mandelic acid) to isolate the (2R)-enantiomer. Reaction progress must be monitored via NMR to confirm difluorination and stereochemical integrity .

Q. How can researchers characterize the purity and structural identity of (2R)-1,1-Difluorobutan-2-amine hydrochloride?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : , , and NMR to confirm the presence of difluoromethyl groups and amine protonation states. For example, NMR signals near -100 ppm are typical for geminal difluorides .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] peak for ).

- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical proof .

Q. What safety protocols are critical when handling (2R)-1,1-Difluorobutan-2-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of hydrochloride vapors .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect solid residues in sealed containers for incineration by certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for (2R)-1,1-Difluorobutan-2-amine hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation products via HPLC at 25°C and 40°C. Hydrolytic degradation at extreme pH may form secondary amines or fluorinated byproducts .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) to identify phase transitions or melting points (e.g., literature values for similar compounds suggest stability up to 180°C) .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in (2R)-1,1-Difluorobutan-2-amine hydrochloride?

- Methodological Answer :

- Derivatization-LC/MS : Derivatize amines with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance UV/fluorescence detection sensitivity. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for separation of derivatized impurities .

- Ion Chromatography : Detect residual chloride ions from the hydrochloride counterion with a conductivity detector, ensuring compliance with ICH Q3D guidelines for elemental impurities .

Q. How can enantiomeric purity of (2R)-1,1-Difluorobutan-2-amine hydrochloride be validated in complex biological matrices?

- Methodological Answer :

- Chiral HPLC-MS/MS : Use a polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® IG-3) with a mass spectrometer in selected reaction monitoring (SRM) mode. Calibrate against racemic standards to quantify enantiomeric excess (ee) >99% .

- Circular Dichroism (CD) Spectroscopy : Compare CD spectra of the synthesized compound with a pure (2R)-enantiomer reference standard to detect chiral contamination .

Q. What mechanistic insights guide the design of (2R)-1,1-Difluorobutan-2-amine hydrochloride derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to predict the electronic effects of fluorination on amine basicity and hydrogen-bonding potential.

- Bioisosteric Replacement : Substitute the difluoromethyl group with trifluoromethyl or chlorinated analogs and evaluate changes in receptor binding affinity using surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.